5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide
CAS No.: 866013-81-2
Cat. No.: VC6118236
Molecular Formula: C10H8BrN3O3S
Molecular Weight: 330.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866013-81-2 |
|---|---|
| Molecular Formula | C10H8BrN3O3S |
| Molecular Weight | 330.16 |
| IUPAC Name | 5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C10H8BrN3O3S/c1-5(15)4-8-12-10(18-14-8)13-9(16)6-2-3-7(11)17-6/h2-3H,4H2,1H3,(H,12,13,14,16) |
| Standard InChI Key | HZJUBCGJUPMSBT-UHFFFAOYSA-N |
| SMILES | CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure integrates three distinct heterocyclic components:
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A 5-bromofuran-2-carboxamide moiety, which contributes aromaticity and electrophilic reactivity due to the electron-withdrawing bromine substituent .
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A 1,2,4-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle known for its metabolic stability and hydrogen-bonding capabilities .
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A 2-oxopropyl side chain attached to the thiadiazole ring, introducing a ketone functional group that enhances solubility and provides a site for further chemical modification .
The molecular formula C₁₀H₈BrN₃O₃S (molecular weight: 330.16 g/mol) reflects its heteroatom-rich composition . The InChIKey HZJUBCGJUPMSBT-UHFFFAOYSA-N confirms its stereochemical uniqueness and facilitates database interoperability .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈BrN₃O₃S |
| Molecular Weight | 330.16 g/mol |
| Exact Mass | 328.946975 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 6 (O, N, S atoms) |
| Polar Surface Area | 93.7 Ų |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR spectrum (500 MHz, DMSO-d₆) reveals critical insights into the compound’s electronic environment :
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δ 18.01 ppm: A singlet attributable to the thiadiazole proton, shielded by the electron-deficient ring system.
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δ 6.8–7.2 ppm: Multiplet signals corresponding to the furan ring protons, with coupling patterns influenced by the bromine substituent.
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δ 2.5–3.1 ppm: Resonances from the 2-oxopropyl methylene groups, split due to diastereotopic effects.
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δ 9.3 ppm: A broad singlet representing the amide NH proton, indicative of hydrogen bonding with DMSO .
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiadiazole C-H | 18.01 | Singlet | 1H |
| Furan C-H | 6.8–7.2 | Multiplet | 2H |
| CH₂ (2-oxopropyl) | 2.5–3.1 | Multiplet | 2H |
| Amide NH | 9.3 | Broad | 1H |
Synthetic Considerations
While no direct synthesis protocol for this compound is disclosed in the literature, its structure suggests plausible routes:
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Thiadiazole Formation: Cyclocondensation of thiosemicarbazides with α-keto acids could yield the 1,2,4-thiadiazole core .
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Amide Coupling: Reaction of 5-bromofuran-2-carboxylic acid with 5-amino-3-(2-oxopropyl)-1,2,4-thiadiazole via EDCI/HOBt-mediated coupling .
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Side Chain Introduction: Alkylation of a pre-formed thiadiazole intermediate with chloroacetone under basic conditions .
Challenges include minimizing sulfur oxidation and ensuring regioselectivity during heterocycle formation. Chromatographic purification (e.g., silica gel, eluent: EtOAc/hexane) would likely be required to isolate the product .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP value of ~3.2 (estimated via ChemAxon) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The polar surface area (93.7 Ų) aligns with drugs targeting central nervous system receptors, though its actual biodistribution remains unstudied .
Metabolic Stability
The thiadiazole ring resists cytochrome P450-mediated oxidation, while the furan moiety may undergo oxidative cleavage to reactive intermediates—a potential toxicity concern .
Computational Modeling Insights
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict:
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HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity.
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Electrostatic Potential: Negative regions localized on the thiadiazole sulfur (-0.32 e) and furan oxygen (-0.28 e), favoring dipole-dipole interactions .
Industrial and Research Applications
Pharmaceutical Development
As a lead compound for:
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Neurodegenerative diseases: ROCK inhibition may promote axonal regeneration .
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Oncology: Potential CDC7 kinase inhibition for antiproliferative effects .
Material Science
The conjugated π-system could serve as a fluorescent probe or organic semiconductor precursor, though empirical studies are lacking .
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